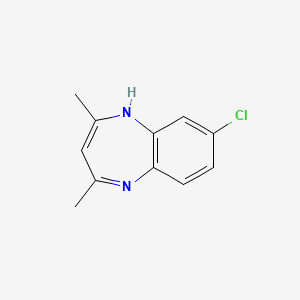
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class, known for its diverse pharmacological activities Benzodiazepines are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic o-diamines with carbonyl derivatives. One common method includes the use of aromatic o-diamines reacting with ketones under mild reaction conditions, often catalyzed by agents such as BiCl3 . The reaction proceeds through a condensation-cyclization process, yielding the desired benzodiazepine structure.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs one-pot synthesis techniques. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound with minimal byproducts .
化学反应分析
Types of Reactions: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while substitution reactions can produce halogenated derivatives .
科学研究应用
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the biological activities of benzodiazepines, including their interactions with various receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The molecular targets primarily include the GABA-A receptor subunits, which modulate the flow of chloride ions across the neuronal membrane .
相似化合物的比较
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Recognized for its potent anxiolytic and sedative properties.
Uniqueness: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These differences can influence its efficacy, potency, and side effect profile compared to other benzodiazepines .
生物活性
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening in response to GABA binding. This results in a calming effect on the CNS, making them effective as anxiolytics, sedatives, and anticonvulsants.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
-
Antiviral Activity :
- A study identified 1,5-benzodiazepines as non-nucleoside inhibitors of hepatitis C virus (HCV) polymerase. Specifically, compounds similar to this compound demonstrated significant inhibition of HCV replication in vitro. The mechanism involves noncompetitive inhibition of the RNA-dependent RNA polymerase (RdRp) activity .
- Anticancer Potential :
- Psychotropic Effects :
Antiviral Efficacy Against HCV
A notable case study involved the screening of various benzodiazepine derivatives for their ability to inhibit HCV replication. Among these, this compound analogs were found to inhibit viral replication with an EC50 value of approximately 12.3 μM in cellular assays . This finding underscores the potential for developing new antiviral therapies targeting HCV.
Anticancer Activity Assessment
In another study assessing anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from 5.8 μM to 32 μM across different cell types . These findings suggest that while not the most potent compound in its class, it still presents a viable option for further development.
Table of Biological Activities
属性
CAS 编号 |
6286-66-4 |
|---|---|
分子式 |
C11H11ClN2 |
分子量 |
206.67 g/mol |
IUPAC 名称 |
8-chloro-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-6,14H,1-2H3 |
InChI 键 |
OIUIWJDOKIPVBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















